CDI-Mediated Synthesis Yield: Cbz-Ala-Weinreb vs. Fmoc-Ala-Weinreb (Direct Head-to-Head)
In a direct head-to-head comparison under identical CDI-mediated coupling conditions (CDI, THF, NMM, 0 °C, 30 min), N-Cbz-L-Ala-N(OCH₃)CH₃ (2g) was obtained in 86 % isolated yield as a solid (mp 110 °C), while the Fmoc-protected analog N-Fmoc-L-Ala-N(OCH₃)CH₃ (2b) gave 85 % isolated yield (mp 114 °C) [1]. The near-identical yields demonstrate that Cbz protection imposes no synthetic penalty relative to Fmoc in Weinreb amide formation, while offering orthogonal deprotection advantages.
| Evidence Dimension | Isolated yield of Weinreb amide via CDI-mediated coupling |
|---|---|
| Target Compound Data | N-Cbz-L-Ala-N(OCH₃)CH₃ (2g): 86 % yield, mp 110 °C |
| Comparator Or Baseline | N-Fmoc-L-Ala-N(OCH₃)CH₃ (2b): 85 % yield, mp 114 °C |
| Quantified Difference | Yield difference: +1 percentage point (within experimental error; statistically equivalent) |
| Conditions | CDI (1.5 eq), NMM, THF, 0 °C to rt, 30 min; products isolated by aqueous workup and recrystallization/trituration |
Why This Matters
Procurement of the Cbz-protected variant does not sacrifice synthetic efficiency relative to the more expensive Fmoc analog, while gaining orthogonal deprotection flexibility and avoiding the base-lability constraints of Fmoc chemistry.
- [1] Uma, K.; Lalithamba, H. S.; Raghavendra, M.; Chandramohan, V.; Anupama, C. Synthesis of Nα-Protected Amino Acid/Peptide Weinreb Amides Employing N,N′-Carbonyldiimidazole as Activating Agent; Studies on Docking and Antibacterial Activities. ARKIVOC 2016, (iv), 339–351. Table 1, entries 2b (Fmoc-Ala-WA) and 2g (Cbz-Ala-WA). doi:10.3998/ark.5550190.p009.605. View Source
